Tert-butyl ((5-bromopyridin-3-yl)methyl)(cyclohexylmethyl)carbamate
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Overview
Description
Tert-butyl ((5-bromopyridin-3-yl)methyl)(cyclohexylmethyl)carbamate is a chemical compound with the molecular formula C16H25BrN2O2 It is a derivative of pyridine, featuring a bromine atom at the 5-position and a carbamate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl ((5-bromopyridin-3-yl)methyl)(cyclohexylmethyl)carbamate typically involves the reaction of 5-bromopyridine-3-carboxylic acid with tert-butyl chloroformate and cyclohexylmethylamine. The reaction is carried out under anhydrous conditions, often using a base such as triethylamine to facilitate the formation of the carbamate linkage. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl ((5-bromopyridin-3-yl)methyl)(cyclohexylmethyl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The pyridine ring can undergo oxidation or reduction reactions, depending on the reagents used.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carboxylic acid derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF, DMSO) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Hydrolysis: Acidic (HCl) or basic (NaOH) aqueous solutions are typical conditions for hydrolysis.
Major Products Formed
Substitution: Formation of substituted pyridine derivatives.
Oxidation: Oxidized pyridine compounds.
Reduction: Reduced pyridine derivatives.
Hydrolysis: Amine and carboxylic acid derivatives.
Scientific Research Applications
Tert-butyl ((5-bromopyridin-3-yl)methyl)(cyclohexylmethyl)carbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of tert-butyl ((5-bromopyridin-3-yl)methyl)(cyclohexylmethyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and carbamate group play crucial roles in binding to these targets, potentially inhibiting their activity or modulating their function. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl (5-bromopyridin-3-yl)carbamate
- Tert-butyl (5-bromopyridin-2-yl)methylcarbamate
- Tert-butyl (5-bromopyrimidin-2-yl)methylcarbamate
Uniqueness
Tert-butyl ((5-bromopyridin-3-yl)methyl)(cyclohexylmethyl)carbamate is unique due to the presence of both a cyclohexylmethyl group and a brominated pyridine ring. This combination imparts distinct physicochemical properties and reactivity, making it a valuable compound for various research applications.
Properties
IUPAC Name |
tert-butyl N-[(5-bromopyridin-3-yl)methyl]-N-(cyclohexylmethyl)carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27BrN2O2/c1-18(2,3)23-17(22)21(12-14-7-5-4-6-8-14)13-15-9-16(19)11-20-10-15/h9-11,14H,4-8,12-13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIOYAWKIHWMDIU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CC1CCCCC1)CC2=CC(=CN=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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